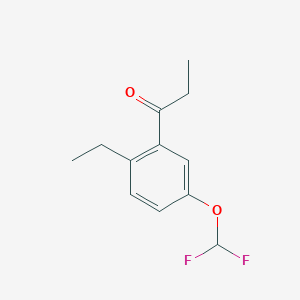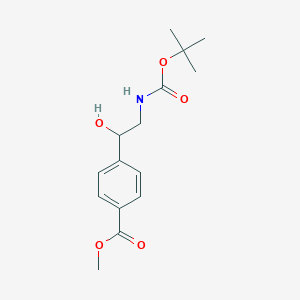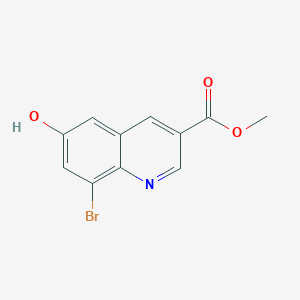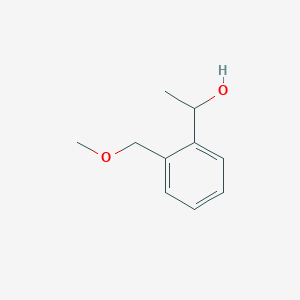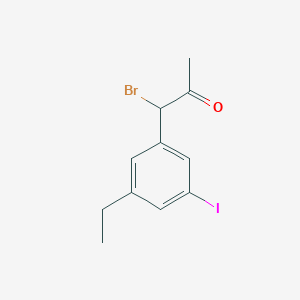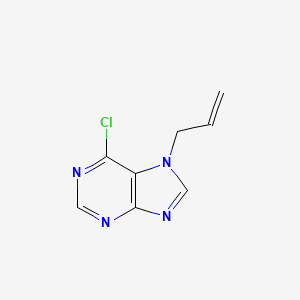
(R)-3-(Difluoromethoxy)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Difluoromethoxy)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. The presence of the difluoromethoxy group at the third position of the pyrrolidinone ring imparts unique chemical properties to this compound. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Difluoromethoxy)pyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidinone precursor.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using reagents such as difluoromethyl ethers or difluoromethyl halides under appropriate conditions.
Chiral Resolution: The chiral center at the third position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods: Industrial production of ®-3-(Difluoromethoxy)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysis: Use of efficient catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Types of Reactions:
Oxidation: ®-3-(Difluoromethoxy)pyrrolidin-2-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The difluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives with altered electronic properties.
Reduction Products: Reduced forms with potential changes in reactivity.
Substitution Products: Compounds with new functional groups replacing the difluoromethoxy group.
Scientific Research Applications
®-3-(Difluoromethoxy)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(Difluoromethoxy)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
(S)-3-(Difluoromethoxy)pyrrolidin-2-one: The enantiomer of the compound with potentially different biological activities.
3-(Methoxy)pyrrolidin-2-one: Lacks the difluoromethoxy group, resulting in different chemical properties.
3-(Trifluoromethoxy)pyrrolidin-2-one: Contains a trifluoromethoxy group, which may impart different reactivity and biological effects.
Uniqueness: ®-3-(Difluoromethoxy)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H7F2NO2 |
|---|---|
Molecular Weight |
151.11 g/mol |
IUPAC Name |
(3R)-3-(difluoromethoxy)pyrrolidin-2-one |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)/t3-/m1/s1 |
InChI Key |
KZFCAXQHDCJGTK-GSVOUGTGSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1OC(F)F |
Canonical SMILES |
C1CNC(=O)C1OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
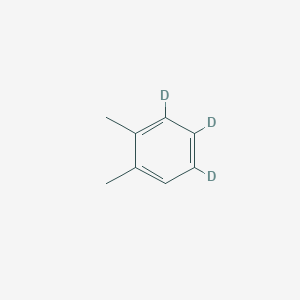
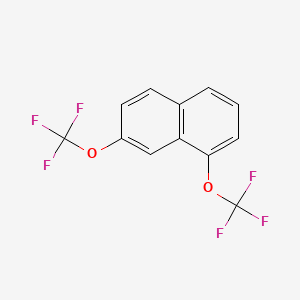
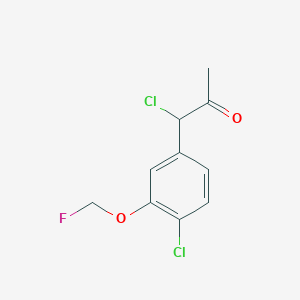
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
